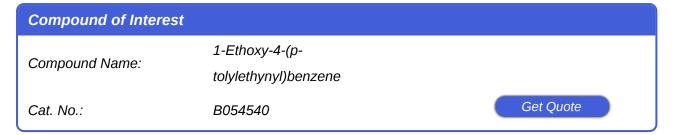


Physical and chemical properties of 1-Ethoxy-4-(p-tolylethynyl)benzene

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An In-Depth Technical Guide to 1-Ethoxy-4-(p-tolylethynyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethoxy-4-(p-tolylethynyl)benzene is a diarylacetylene derivative, a class of compounds known for their applications in materials science, particularly in the field of liquid crystals.[1][2] Its rigid, linear structure, conferred by the central carbon-carbon triple bond, is a key characteristic of tolane-based molecules. This guide provides a comprehensive overview of the available physical, chemical, and synthetic data for **1-Ethoxy-4-(p-tolylethynyl)benzene**, intended to support research and development activities.

Physical and Chemical Properties

While a comprehensive experimental dataset for all physical properties of **1-Ethoxy-4-(p-tolylethynyl)benzene** is not readily available in the public domain, the following table summarizes the known and calculated values.



Property	Value	Source
Molecular Formula	C17H16O	[3]
Molecular Weight	236.31 g/mol	
Melting Point	106.0 - 110.0 °C	[2]
Appearance	White to light yellow powder/crystal	[2]
CAS Number	116903-46-9	[3]

Note: Data for boiling point, density, and solubility are not currently available in the cited literature.

Synthesis

The primary synthetic route to **1-Ethoxy-4-(p-tolylethynyl)benzene** is the Sonogashira cross-coupling reaction. This widely used method forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[4][5]

Experimental Protocol: Sonogashira Coupling

This protocol is a generalized procedure adapted for the synthesis of **1-Ethoxy-4-(p-tolylethynyl)benzene** from **1-ethoxy-4-iodobenzene** and **1-ethynyl-4-methylbenzene**.

Materials:

- 1-ethoxy-4-iodobenzene
- 1-ethynyl-4-methylbenzene (p-tolylacetylene)
- Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)
- Copper(I) salt (e.g., Cul)
- Amine base (e.g., triethylamine, diisopropylamine)
- Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))

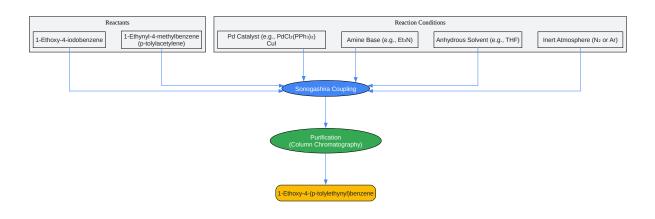


• Inert gas (e.g., Nitrogen, Argon)

Procedure:

- To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) salt, and the amine base dissolved in the anhydrous solvent.
- Add 1-ethoxy-4-iodobenzene and 1-ethynyl-4-methylbenzene to the reaction mixture.
- Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield 1-Ethoxy-4-(p-tolylethynyl)benzene.





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Caption: Synthetic workflow for 1-Ethoxy-4-(p-tolylethynyl)benzene.

Analytical Characterization

A combination of spectroscopic techniques is essential for the structural elucidation and purity assessment of **1-Ethoxy-4-(p-tolylethynyl)benzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

• ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both benzene rings, the ethoxy group (a quartet for the -OCH2- protons



and a triplet for the -CH₃ protons), and the methyl group on the tolyl ring (a singlet).

• 13C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbons of the alkyne, the aromatic carbons (with and without attached protons), and the carbons of the ethoxy and methyl groups.

Experimental Protocol (General):

- Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Transfer the solution to an NMR tube.
- Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 or 500 MHz for ¹H).
- Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

- C≡C stretching vibration (around 2200-2260 cm⁻¹)
- · C-O stretching of the ether linkage
- Aromatic C-H and C=C stretching vibrations
- Aliphatic C-H stretching of the ethoxy and methyl groups

Experimental Protocol (General):

 Prepare the sample as a KBr pellet, a Nujol mull, or as a thin film on a salt plate (for liquids or low-melting solids).



- Place the sample in the IR spectrometer.
- Record the spectrum over the desired range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

- Expected Molecular Ion: The molecular ion peak (M+) would be observed at an m/z corresponding to the molecular weight of the compound (236.31).
- Fragmentation: Common fragmentation pathways may involve cleavage of the ethoxy group or other characteristic fragmentations of the diarylacetylene core.

Experimental Protocol (General):

- Dissolve a small amount of the sample in a suitable volatile solvent.
- Introduce the sample into the mass spectrometer via an appropriate inlet system (e.g., direct infusion or coupled with gas or liquid chromatography).
- Acquire the mass spectrum using a suitable ionization technique, such as electron ionization
 (EI) or electrospray ionization (ESI).

Biological and Drug Development Applications

Extensive searches of the scientific literature and chemical databases did not yield any specific information regarding the biological activity, involvement in signaling pathways, or applications in drug development for **1-Ethoxy-4-(p-tolylethynyl)benzene**. While the broader class of tolan derivatives has been investigated for various biological activities, no data is currently available for this specific molecule. Therefore, the creation of diagrams for signaling pathways or experimental workflows in a drug development context is not possible at this time.

Conclusion

1-Ethoxy-4-(p-tolylethynyl)benzene is a well-defined chemical entity primarily of interest in materials science. Its synthesis via Sonogashira coupling is a standard and reliable method.



While basic physicochemical and spectroscopic data are available, a comprehensive experimental characterization of all its properties is not yet published. Critically, there is a lack of information regarding its biological effects, which may represent an unexplored area for future research. This guide provides a summary of the current knowledge to aid researchers in their work with this compound.

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